molecular formula C24H23N3O3 B11438588 2-(3,4-Dimethoxyphenyl)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide

2-(3,4-Dimethoxyphenyl)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide

Cat. No.: B11438588
M. Wt: 401.5 g/mol
InChI Key: APSPUYLMMYBHNL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions need further investigation.
  • Scientific Research Applications

      Chemistry: Explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigate its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Assess its pharmacological properties, such as antimicrobial activity .

      Industry: Consider applications in materials science or catalysis.

  • Mechanism of Action

    • The precise mechanism remains to be elucidated.
    • Molecular targets and pathways involved require in-depth studies.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlight the distinct features of our compound compared to these analogs.

    Remember that further research and experimentation are essential to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C24H23N3O3

    Molecular Weight

    401.5 g/mol

    IUPAC Name

    2-(3,4-dimethoxyphenyl)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

    InChI

    InChI=1S/C24H23N3O3/c1-16-11-12-27-21(13-16)25-23(18-7-5-4-6-8-18)24(27)26-22(28)15-17-9-10-19(29-2)20(14-17)30-3/h4-14H,15H2,1-3H3,(H,26,28)

    InChI Key

    APSPUYLMMYBHNL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=NC(=C(N2C=C1)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4

    Origin of Product

    United States

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